1-(Methyl-D3)-1H-pyrazol-4-amine 2hcl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

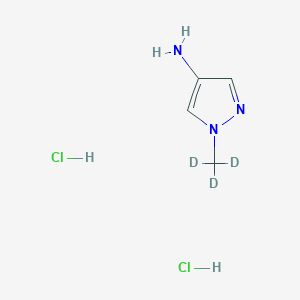

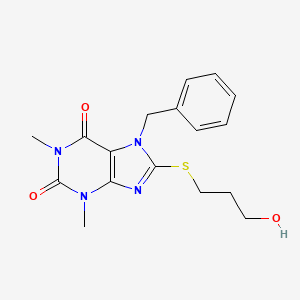

Compounds like “1-(Methyl-D3)-1H-pyrazol-4-amine 2hcl” are often used in scientific and pharmaceutical applications. They are characterized by their deuterium-labeled methyl group and their association with a heterocyclic amine . The incorporation of deuterium atoms allows for precise tracing and elucidation of metabolic pathways, making it invaluable in pharmacological research and drug development .

Molecular Structure Analysis

The molecular structure of similar compounds often includes a deuterium-labeled methyl group and a heterocyclic amine . The exact structure would depend on the specific compound and its synthesis process.Chemical Reactions Analysis

The chemical reactions involving similar compounds can be complex and varied. For example, the photolysis of CH3COOCD3 has been investigated at varying temperatures and light intensities .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely. For example, the molecular weight of a similar compound, 1-(Methyl-D3)piperazine 2HCl, is 176.10 g/mol .Scientific Research Applications

Synthesis and Characterization

A pivotal aspect of the research on pyrazole derivatives involves their synthesis and comprehensive structural characterization. For example, Titi et al. (2020) detailed the synthesis and characterization of various pyrazole derivatives, employing techniques such as X-Ray crystallography and spectroscopy to elucidate their structures. These compounds demonstrated significant biological activities, including antitumor, antifungal, and antibacterial effects, showcasing the therapeutic potential of pyrazole-based compounds (Titi et al., 2020).

Theoretical Studies

Theoretical and computational studies offer insights into the properties and potential applications of pyrazole derivatives. For instance, the work by Ravi et al. (2010) on amino-, methyl-, and nitro-substituted 3,4,5-trinitro-1H-pyrazoles provided valuable data on their geometric and electronic structures, detonation properties, and potential as high-energy density materials. This research underscores the versatility of pyrazole derivatives in materials science and their potential in developing new energetic materials (Ravi et al., 2010).

Biological and Chemical Reactivity

The reactivity of pyrazole derivatives under various conditions is another area of extensive research. Investigations into the reactivity patterns of these compounds, such as those conducted by Koyioni et al. (2014), provide insights into their chemical behavior and potential applications in synthesis and drug design. Their work on the reaction of 1H-pyrazol-5-amines with specific salts highlights the utility of pyrazole derivatives in synthesizing novel structures with potential biological activities (Koyioni et al., 2014).

Catalysis and Polymerization

Pyrazole derivatives have also been explored as catalysts in chemical reactions, including the copolymerization of CO2 and epoxides. Research by Matiwane et al. (2020) demonstrated that pyrazolyl compounds could act as effective catalysts for the production of environmentally friendly polymers, indicating the significant potential of these compounds in green chemistry and sustainable materials production (Matiwane et al., 2020).

Mechanism of Action

Future Directions

The future directions for research into these types of compounds are vast. They hold significant importance in various scientific and pharmaceutical applications, and their unique properties make them valuable assets in the pursuit of scientific discoveries and advancements in the field of chemistry .

properties

IUPAC Name |

1-(trideuteriomethyl)pyrazol-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3.2ClH/c1-7-3-4(5)2-6-7;;/h2-3H,5H2,1H3;2*1H/i1D3;; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEFHQCFTJGKPMD-GXXYEPOPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C=C(C=N1)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Trideuteriomethyl)pyrazol-4-amine;dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(4-Chloro-2,6-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B2800542.png)

![6-Fluoro-1-[(3-fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2800546.png)

![N-(3-methoxyphenyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![3-({3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}oxy)pyrrolidine](/img/structure/B2800554.png)

![N-(2,6-difluorophenyl)-1-(3,4-difluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2800558.png)

![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)pentanamide](/img/structure/B2800564.png)